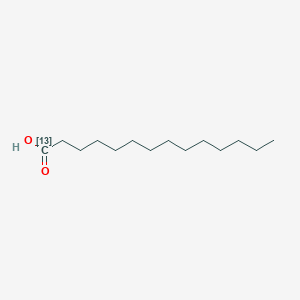

(113C)tetradecanoic acid

Descripción general

Descripción

Este compuesto se utiliza principalmente como un estándar interno para la cuantificación del ácido mirístico en diversas técnicas analíticas como la cromatografía de gases-espectrometría de masas (GC-MS) y la cromatografía líquida-espectrometría de masas (LC-MS) . El ácido mirístico en sí se encuentra comúnmente en las grasas animales y vegetales, particularmente en la grasa de la mantequilla, el aceite de coco, el aceite de palma y el aceite de nuez moscada .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El ácido mirístico-13C se sintetiza típicamente mediante la reacción de cianuro de sodio marcado con 13C con tridecanol en condiciones alcalinas. El producto resultante se acidifica luego para producir ácido mirístico-13C .

Métodos de Producción Industrial: La producción industrial del ácido mirístico-13C implica el uso de precursores marcados isotópicamente y sigue rutas sintéticas similares a las descritas anteriormente. El proceso se controla cuidadosamente para asegurar una alta pureza isotópica y rendimiento .

Tipos de Reacciones:

Oxidación: El ácido mirístico-13C puede sufrir oxidación para formar aldehído mirístico y alcohol mirístico.

Reducción: La reducción del ácido mirístico-13C típicamente produce alcohol mirístico.

Sustitución: El ácido mirístico-13C puede participar en reacciones de sustitución, particularmente en la formación de ésteres y amidas.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Los agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio se utilizan comúnmente.

Sustitución: Los cloruros de ácido y las aminas se utilizan a menudo en reacciones de sustitución para formar ésteres y amidas, respectivamente.

Principales Productos:

Oxidación: Aldehído mirístico, alcohol mirístico.

Reducción: Alcohol mirístico.

Sustitución: Ésteres de ácido mirístico, amidas de ácido mirístico.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Myristoylation in Drug Delivery:

Tetradecanoic acid plays a crucial role in the myristoylation process, where it is added to the N-terminal glycine of proteins. This modification is essential for the membrane localization of various enzymes and receptors, influencing their biological activity and stability .

Transdermal Drug Delivery:

Research has demonstrated that tetradecanoic acid can enhance the permeability of drugs through the skin. Studies have evaluated its effectiveness as a penetration enhancer in formulations for melatonin transdermal patches and other pharmaceutical applications .

Formulation Development:

Tetradecanoic acid has been used in the formulation of biodegradable microspheres containing active pharmaceutical ingredients like progesterone and indomethacin. These formulations leverage its properties to improve drug release profiles and bioavailability .

Cosmetic Applications

Topical Preparations:

Due to its ability to penetrate the skin effectively, tetradecanoic acid is utilized in various cosmetic products. It serves as an emollient and skin-conditioning agent, enhancing the texture and feel of creams and lotions .

Formulation of Absorption Enhancers:

The compound is also incorporated into topical medicinal preparations where improved absorption is desired. Its inclusion helps in achieving better therapeutic outcomes in dermatological treatments .

Industrial Applications

Surfactants and Emulsifiers:

Tetradecanoic acid is widely used in the production of surfactants, which are key components in detergents and cleaning agents. It serves as a raw material for producing sorbitan fatty acid esters and glycerol fatty acid esters used in various applications .

Plasticizers and Stabilizers:

The compound finds application in manufacturing plasticizers and stabilizers for PVC, contributing to improved flexibility and durability of plastic products .

Flavoring Agents:

In the food industry, tetradecanoic acid is utilized as a flavoring agent due to its pleasant aroma profile. It can be found in various food additives that enhance taste without compromising safety .

Case Study: Anti-Virulence Properties

A study evaluated the effects of tetradecanoic acid on Pseudomonas aeruginosa virulence factors. The results indicated that tetradecanoic acid significantly reduced pyocyanin production and swarming motility, suggesting potential applications in antimicrobial formulations .

Table 1: Summary of Applications

| Application Area | Specific Use Cases | Benefits/Outcomes |

|---|---|---|

| Pharmaceuticals | Myristoylation for enzyme localization | Enhanced drug efficacy |

| Transdermal patches for melatonin | Improved skin permeability | |

| Biodegradable microspheres | Better drug release profiles | |

| Cosmetics | Emollients in creams | Improved skin feel |

| Topical medicinal preparations | Enhanced absorption | |

| Industrial | Surfactants for detergents | Improved cleaning efficiency |

| Plasticizers for PVC | Increased flexibility | |

| Flavoring agents | Enhanced taste without safety concerns |

Mecanismo De Acción

El ácido mirístico-13C ejerce sus efectos principalmente a través de su papel en la N-miristoylación, un proceso donde el ácido mirístico se transfiere a la glicina N-terminal de proteínas específicas. Esta modificación puede alterar la actividad, localización e interacciones de las proteínas . Los objetivos moleculares involucrados en este proceso incluyen la N-miristoiltransferasa y varias proteínas que sufren miristoylación .

Compuestos Similares:

- Ácido Esteárico-13C

- Ácido Palmítico-13C

- Ácido Laúrico-13C

Comparación:

- Ácido Esteárico-13C: Un ácido graso saturado de 18 carbonos marcado con carbono-13. Se utiliza de manera similar como un estándar interno en técnicas analíticas.

- Ácido Palmítico-13C: Un ácido graso saturado de 16 carbonos marcado con carbono-13. También se utiliza como un estándar interno y en estudios del metabolismo lipídico.

- Ácido Laúrico-13C: Un ácido graso saturado de 12 carbonos marcado con carbono-13. Se utiliza en aplicaciones similares, pero tiene diferentes propiedades físicas y químicas debido a su cadena de carbono más corta.

Unicidad del ácido mirístico-13C: El ácido mirístico-13C es único debido a su longitud de cadena específica y su marcaje isotópico, lo que lo hace particularmente útil en estudios que involucran la miristoylación y la bioquímica de los lípidos .

Comparación Con Compuestos Similares

- Stearic Acid-13C

- Palmitic Acid-13C

- Lauric Acid-13C

Comparison:

- Stearic Acid-13C: An 18-carbon saturated fatty acid labeled with carbon-13. It is used similarly as an internal standard in analytical techniques.

- Palmitic Acid-13C: A 16-carbon saturated fatty acid labeled with carbon-13. It is also used as an internal standard and in studies of lipid metabolism.

- Lauric Acid-13C: A 12-carbon saturated fatty acid labeled with carbon-13. It is used in similar applications but has different physical and chemical properties due to its shorter carbon chain.

Uniqueness of Myristic Acid-13C: Myristic Acid-13C is unique due to its specific chain length and isotopic labeling, making it particularly useful in studies involving myristoylation and lipid biochemistry .

Actividad Biológica

(113C) tetradecanoic acid, also known as myristic acid, is a saturated fatty acid that has garnered attention for its various biological activities. This article delves into its biological properties, including antimicrobial effects, cardiovascular implications, and potential therapeutic applications.

- Chemical Formula : C14H28O2

- Molecular Weight : 228.37 g/mol

- Structure : Myristic acid consists of a straight-chain saturated fatty acid with 14 carbon atoms.

1. Antimicrobial Properties

Research indicates that tetradecanoic acid exhibits significant antimicrobial activity against various pathogens. A study identified the minimum inhibitory concentrations (MICs) for myristic acid against several bacteria and fungi:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Pseudomonas aeruginosa | 47.5 mg/ml |

| Salmonella enterica | 90 mg/ml |

| Klebsiella pneumoniae | 47.5 mg/ml |

| Candida albicans | 47.5 mg/ml |

The antimicrobial effects are attributed to the ability of myristic acid to disrupt cellular membranes, leading to increased permeability and cell death .

2. Cardiovascular Implications

Myristic acid's role in cardiovascular health has been a topic of extensive research. A meta-analysis highlighted that dietary saturated fatty acids (SFAs), including myristic acid, can influence cholesterol levels and cardiovascular disease (CVD) risk:

- Impact on Cholesterol : Reduction in dietary SFAs is associated with lower serum total cholesterol and LDL cholesterol levels, which may reduce myocardial infarction (MI) and ischemic heart disease (IHD) events .

- Inflammatory Response : Myristic acid may enhance inflammation-related signaling pathways, potentially increasing the risk of CVD through elevated production of pro-inflammatory cytokines .

3. Anti-Inflammatory Effects

Studies have shown that myristic acid possesses anti-inflammatory properties. It has been observed to inhibit the cyclooxygenase II (COX-2) enzyme, which plays a crucial role in inflammatory processes. This inhibition can lead to reduced inflammation and pain in various conditions .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of various fatty acids, including tetradecanoic acid, demonstrated its effectiveness against resistant strains of bacteria. The results indicated that myristic acid could serve as a potential natural preservative in food products due to its ability to inhibit microbial growth.

Case Study 2: Cardiovascular Health

In a cohort study involving patients with high cholesterol levels, the inclusion of myristic acid in their diet was linked to improved lipid profiles. Participants who replaced some carbohydrates with myristic acid showed a significant decrease in LDL cholesterol levels over a six-month period.

Summary of Findings

The biological activity of (113C) tetradecanoic acid is multifaceted, encompassing antimicrobial effects, cardiovascular implications, and anti-inflammatory properties. Its ability to disrupt microbial membranes positions it as a potential candidate for natural preservatives and therapeutic agents.

Propiedades

IUPAC Name |

(113C)tetradecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h2-13H2,1H3,(H,15,16)/i14+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUNFSRHWOTWDNC-UJKGMGNHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC[13C](=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60583985 | |

| Record name | (1-~13~C)Tetradecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57677-52-8 | |

| Record name | (1-~13~C)Tetradecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Myristic acid-1-13C | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.